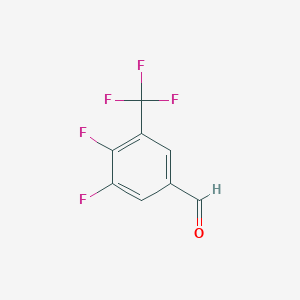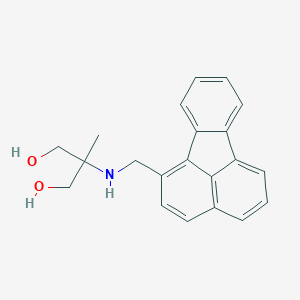
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl-
Übersicht
Beschreibung
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- (abbreviated as FMA-MA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. FMA-MA is a fluorescent probe that can be used to detect and study biological molecules such as proteins and nucleic acids.
Wirkmechanismus
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- works by binding to biological molecules and emitting fluorescent light when excited by a light source. The fluorescent emission can be detected and measured, allowing researchers to study the properties and behavior of the biological molecules.
Biochemische Und Physiologische Effekte
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- as a fluorescent probe is its high sensitivity and selectivity. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can detect and bind to specific biological molecules with high accuracy. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is stable and can be used under a wide range of experimental conditions.
One limitation of using 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is its cost. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is a synthetic compound that can be expensive to produce. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is not suitable for in vivo studies as it cannot penetrate cell membranes.
Zukünftige Richtungen
Future research on 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- could focus on improving its synthesis method to reduce its cost and improve its yield. Additionally, research could be done to develop new fluorescent probes with improved sensitivity and selectivity for specific biological molecules. Finally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- could be used to study the effects of environmental factors on biological molecules in more detail.
Conclusion:
In conclusion, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- is a synthetic compound that has various applications in scientific research. It can be used as a fluorescent probe to detect and study biological molecules such as proteins and nucleic acids. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has high sensitivity and selectivity, making it a useful tool for studying the properties and behavior of biological molecules. While 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has some limitations, its potential applications in scientific research make it a promising area of study for future research.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- has various applications in scientific research. It can be used as a fluorescent probe to detect and study biological molecules such as proteins and nucleic acids. 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can also be used to study the interaction between drugs and proteins. Additionally, 1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- can be used to study the effects of environmental factors such as pH and temperature on biological molecules.
Eigenschaften
CAS-Nummer |
129026-41-1 |
|---|---|
Produktname |
1,3-Propanediol, 2-((1-fluoranthenylmethyl)amino)-2-methyl- |
Molekularformel |
C21H21NO2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-(fluoranthen-1-ylmethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C21H21NO2/c1-21(12-23,13-24)22-11-15-10-9-14-5-4-8-18-16-6-2-3-7-17(16)20(15)19(14)18/h2-10,22-24H,11-13H2,1H3 |
InChI-Schlüssel |
DQFNSGMPYGGURE-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |
Kanonische SMILES |
CC(CO)(CO)NCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |
Andere CAS-Nummern |
129026-41-1 |
Synonyme |
2-(fluoranthen-1-ylmethylamino)-2-methyl-propane-1,3-diol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

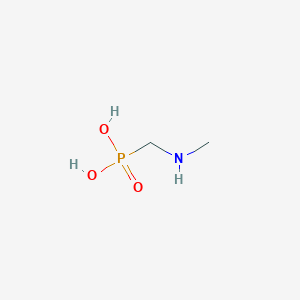
![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
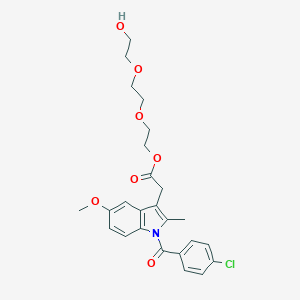
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)


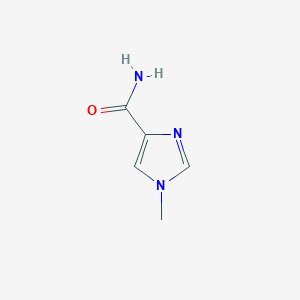


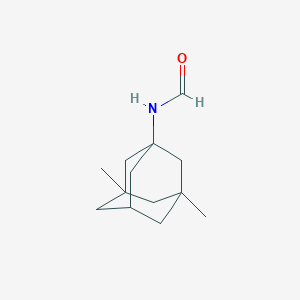
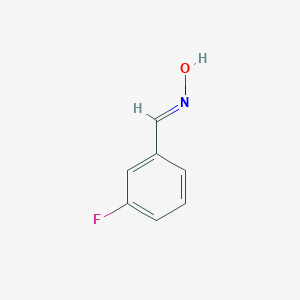
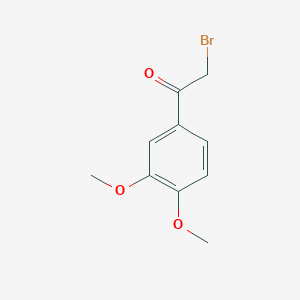
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
